3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea
Overview
Description
3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea is an organic compound that finds its importance in various fields of scientific research. This thiourea derivative exhibits unique chemical properties that make it a subject of interest in synthetic chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through the reaction of thiourea with an amine precursor under controlled conditions. The process may involve multiple steps including:
Alkylation of thiourea with a suitable alkyl halide.
Substitution reaction with an appropriate amine.
Final purification steps to obtain the desired thiourea derivative.
Industrial Production Methods: Industrial methods may scale up the laboratory synthesis with optimizations to improve yield and purity. These might include continuous flow reactors, better catalysts, and enhanced separation techniques.
Types of Reactions It Undergoes:
Oxidation: Can be oxidized to form corresponding urea derivatives.
Reduction: Undergoes reduction to yield amino groups and other functional derivatives.
Substitution: Participates in nucleophilic substitution reactions, forming various thiourea complexes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Lithium aluminium hydride for reduction reactions.
Substituents: Organic halides and base catalysts for nucleophilic substitutions.
Major Products Formed:
Urea Derivatives: Formed through oxidation.
Amines: Produced during reduction.
Thiourea Complexes: Resulting from substitution reactions with organic halides.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes. Biology: Investigated for its potential antimicrobial and antifungal properties. Medicine: Explored for therapeutic applications due to its ability to interact with biological macromolecules. Industry: Applied in the development of polymer materials and as a stabilizer in certain manufacturing processes.
Mechanism of Action
Mechanism: Acts by donating electron pairs to form stable complexes with metal ions or by interacting with biomolecules through hydrogen bonding and van der Waals interactions. Molecular Targets and Pathways: Targets include various enzymes and metal ions. Pathways involve binding to active sites on proteins or forming chelates with metals, affecting their biological activity.
Comparison with Similar Compounds
Thiourea: The parent compound, serving as a starting material for derivatives.
1,3-Dimethylthiourea: Another thiourea derivative with different substitution patterns.
Phenylthiourea: Contains a phenyl group, affecting its chemical properties and applications.
Uniqueness: 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea's combination of amino and alkyl-substituted phenyl groups confers unique reactivity and application potential, distinguishing it from other thioureas.
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Properties
IUPAC Name |
1-amino-3-[3-(N-methylanilino)propyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-15(10-6-3-2-4-7-10)9-5-8-13-11(16)14-12/h2-4,6-7H,5,8-9,12H2,1H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZYYBWXRIRYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=S)NN)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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